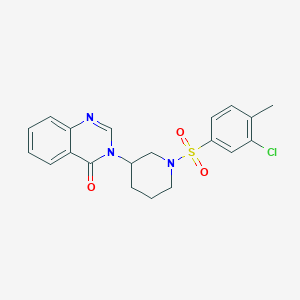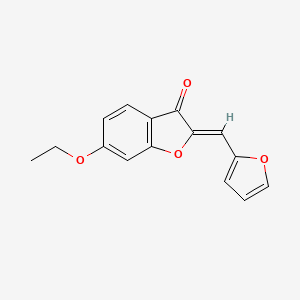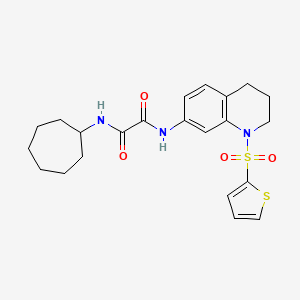
3-(1-((3-chloro-4-methylphenyl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-((3-chloro-4-methylphenyl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a critical role in the signaling pathways of cytokines involved in immune function. CP-690,550 has been studied extensively for its potential therapeutic applications in various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Scientific Research Applications
Antifungal and Antimicrobial Applications
Compounds with quinazolinone structures have been investigated for their antifungal activities. For instance, derivatives of 3-aryl-2-methyl-quinazolin-4-ones were found to exhibit significant antifungal properties. These compounds, synthesized from reactions involving nitrofurfural diacetate in the presence of piperidine, showed promising yields and were confirmed through various analytical methods, including IR, NMR, and mass spectrometry (Shivan & Holla, 2011). Additionally, some quinazolinone derivatives were synthesized and exhibited remarkable antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Patel et al., 2010).
Antihypertensive Effects
Quinazoline derivatives, especially those incorporating piperidine groups, have been studied for their antihypertensive effects. A series of such compounds demonstrated significant hypotensive effects in spontaneously hypertensive rat models, suggesting their potential as antihypertensive agents (Takai et al., 1986).
Anticancer Activity
Novel quinazolinone derivatives have shown promising anticancer activities. For example, a variety of 1,2-dihydropyridines, thiophenes, and thiazoles with sulfone moieties were synthesized, with some compounds demonstrating superior activity against human breast cancer cell lines compared to the reference drug Doxorubicin (Al-Said et al., 2011). Another study explored 4-aminoquinoline derivatives, resulting in compounds with potent anticancer properties across various cancer cell lines, indicating their potential as effective and safe anticancer agents (Solomon et al., 2019).
Neuroprotective and Pharmacological Effects
The pharmacological activities of quinazoline derivatives extend to potential neuroprotective effects. Some synthesized compounds were evaluated for their H1-antihistaminic activity, showing significant protection against histamine-induced bronchospasm in animal models. Notably, certain compounds offered protection with minimal sedation compared to standard drugs, suggesting their potential as new classes of H1-antihistaminic agents with fewer side effects (Alagarsamy et al., 2012).
properties
IUPAC Name |
3-[1-(3-chloro-4-methylphenyl)sulfonylpiperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S/c1-14-8-9-16(11-18(14)21)28(26,27)23-10-4-5-15(12-23)24-13-22-19-7-3-2-6-17(19)20(24)25/h2-3,6-9,11,13,15H,4-5,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUIIMANFXUGNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-((3-chloro-4-methylphenyl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1,1-Dioxothiolan-3-yl)methyl]-3-fluoro-4-methylbenzamide](/img/structure/B2813069.png)

![2-Chloro-1-[2-propan-2-yl-4-(2,2,2-trifluoroethyl)piperazin-1-yl]propan-1-one](/img/structure/B2813073.png)
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2813074.png)


![Ethyl 4-[4-[(2-benzoyl-4-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2813082.png)
![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2-chlorophenyl)urea](/img/structure/B2813083.png)
![4-Benzyl-1-[(4-chloronaphthalen-1-yl)sulfonyl]piperidine](/img/structure/B2813084.png)

![3-(5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoic acid](/img/structure/B2813086.png)


